molecular formula C8H8ClNO2S B13243038 6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride

6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride

Cat. No.: B13243038
M. Wt: 217.67 g/mol
InChI Key: BJULNQFMMDQYDY-UHFFFAOYSA-N
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Description

6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride is a heterocyclic compound that features a cyclopenta[b]pyridine core with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of triethylamine in ethanol at room temperature, followed by crystallization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with biological targets such as enzymes and proteins. The molecular pathways involved depend on the specific biological target and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for forming sulfonamide derivatives. This makes it valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride

InChI

InChI=1S/C8H8ClNO2S/c9-13(11,12)7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4H2

InChI Key

BJULNQFMMDQYDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1S(=O)(=O)Cl)N=CC=C2

Origin of Product

United States

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